2-(3-Chloro-2,4-difluorophenyl)propan-2-ol

Description

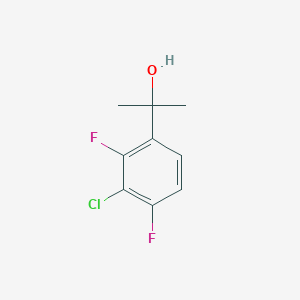

2-(3-Chloro-2,4-difluorophenyl)propan-2-ol is a tertiary alcohol featuring a halogenated aromatic ring. Its structure includes a central propan-2-ol group attached to a 3-chloro-2,4-difluorophenyl moiety.

Properties

Molecular Formula |

C9H9ClF2O |

|---|---|

Molecular Weight |

206.61 g/mol |

IUPAC Name |

2-(3-chloro-2,4-difluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H9ClF2O/c1-9(2,13)5-3-4-6(11)7(10)8(5)12/h3-4,13H,1-2H3 |

InChI Key |

ZQWMQRAVHXMJMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C(=C(C=C1)F)Cl)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2,4-difluorophenyl)propan-2-ol typically involves the reaction of 3-chloro-2,4-difluorobenzene with propan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group in 2-(3-Chloro-2,4-difluorophenyl)propan-2-ol undergoes oxidation to form a ketone. This reaction is facilitated by strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The electron-withdrawing nature of the chloro and difluoro groups enhances the stability of the resulting carbonyl compound.

Reaction Conditions and Products

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic medium, reflux | 2-(3-Chloro-2,4-difluorophenyl)propan-2-one |

| CrO₃ | H₂SO₄, heat | 2-(3-Chloro-2,4-difluorophenyl)propan-2-one |

The ketone product retains the aromatic substituents, which may influence subsequent reactivity. For example, the electron-deficient aromatic ring could modulate nucleophilic attack in further reactions.

Azide Formation via Substitution

The alcohol group can react with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) under thermal conditions to form an azide derivative. This reaction mechanism involves nucleophilic substitution, where the hydroxyl group is replaced by an azide (-N₃) functional group.

Reaction Protocol

| Step | Reagents | Conditions |

|---|---|---|

| Substitution | NaN₃, NH₄Cl | 50°C, 48 hours |

| Workup | Silica-gel chromatography | Room temperature |

This approach yields a mixture of regioisomers, as observed in similar systems . The azide product could serve as a precursor for further transformations, such as Staudinger reactions or click chemistry.

Aromatic Substitution and Cross-Coupling

The chloro and difluoro substituents on the aromatic ring create a meta-directing, deactivating environment. While nucleophilic aromatic substitution is unlikely under standard conditions, the compound may participate in cross-coupling reactions if activated. For example:

Suzuki-Miyaura Coupling

Scientific Research Applications

2-(3-Chloro-2,4-difluorophenyl)propan-2-ol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2,4-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Structural Complexity and Bioactivity

- The target compound’s tertiary alcohol group offers moderate polarity, balancing solubility and membrane permeability. In contrast, the ethyl ester analog (C₁₁H₁₁ClF₂O₂) is more lipophilic, favoring passive diffusion in biological systems .

- The triazole-containing derivative (C₁₈H₁₇ClFN₃O₃) introduces hydrogen-bonding capability, which may enhance target binding in pharmacological contexts, such as antifungal applications .

Synthetic Utility The boronic acid derivative, B-(3-Chloro-2,4-difluorophenyl)boronic acid (C₆H₄BClF₂O₂), is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures common in drug candidates . Ethyl 3-(3-chloro-2,4-difluorophenyl)propanoate (C₁₁H₁₁ClF₂O₂) exemplifies ester-protected intermediates that facilitate further functionalization via hydrolysis or amidation .

Pharmacological and Safety Considerations The hydrochloride salt form of the pyrimidinyl derivative (C₁₄H₁₂ClF₃N₂O·HCl) demonstrates how salt formation improves solubility, a strategy used to enhance drug bioavailability . Safety data for (3-chloro-2,4-difluorophenyl)methanol (CAS 886501-09-3) highlight standard precautions for halogenated aromatics, including handling in ventilated areas and avoiding inhalation .

Biological Activity

2-(3-Chloro-2,4-difluorophenyl)propan-2-ol is a compound of significant interest in pharmacological research, particularly for its antifungal properties. This article delves into its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a chlorinated and difluorinated phenyl ring attached to a secondary alcohol. Its synthesis typically involves the reaction of appropriate chlorinated and fluorinated aromatic precursors with propan-2-ol under controlled conditions. The structural characteristics of this compound make it a potential candidate for further modifications to enhance its biological efficacy.

Antifungal Activity

Recent studies have highlighted the antifungal activity of this compound and its analogs. The Minimum Inhibitory Concentration (MIC) values against various fungal strains have been evaluated, showcasing its potential as an antifungal agent.

Case Studies and Research Findings

-

Antifungal Efficacy :

- In a study assessing the antifungal activity of fluconazole analogs, including this compound, it was observed that compounds with similar structures exhibited varying degrees of effectiveness against Candida albicans and other clinically relevant fungi. The MIC values ranged from 38.45 to 260.81 µg/mL for synthesized compounds .

- The compound demonstrated synergistic effects when combined with other antifungal agents, enhancing its overall efficacy against resistant strains .

-

Mechanism of Action :

- The mechanism by which this compound exerts its antifungal effects involves disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis, similar to fluconazole . This results in increased reactive oxygen species (ROS) production within fungal cells, leading to oxidative stress and cell death .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenolic structure significantly influence the biological activity of this compound. For instance:

| Substituent | Effect on Activity |

|---|---|

| Chlorine at position 3 | Enhances antifungal potency |

| Fluorine at positions 2 & 4 | Increases lipophilicity and membrane penetration |

| Hydroxyl group | Essential for antifungal activity |

These findings suggest that strategic alterations can optimize the compound's pharmacological profile.

Toxicity Profile

Toxicity assessments indicate that while this compound exhibits promising antifungal properties, careful evaluation is necessary to ensure safety in therapeutic applications. Comparative studies have shown that certain derivatives possess lower toxicity profiles while maintaining high efficacy against fungal pathogens .

Q & A

Q. What are the recommended storage conditions for 2-(3-Chloro-2,4-difluorophenyl)propan-2-ol to ensure stability during experimental use?

To maintain stability, store the compound at -4°C for short-term use (1–2 weeks) and -20°C for long-term storage (1–2 years) . Ensure airtight containers to prevent moisture absorption and degradation. Avoid exposure to light, as photolytic reactions may alter its chemical properties. Stability under these conditions is inferred from structurally similar alcohols like 2-(2,4-difluorophenyl)propan-2-ol .

Q. How can researchers safely handle this compound to minimize exposure risks?

Follow these safety protocols:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory masks in poorly ventilated areas.

- Ventilation: Perform experiments in a fume hood to avoid inhalation of vapors (H333 hazard).

- Waste Disposal: Segregate waste and collaborate with certified hazardous waste disposal services to prevent environmental contamination .

Q. What spectroscopic methods are appropriate for characterizing the purity and structure of this compound?

Use a combination of:

- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm substituent positions on the aromatic ring and alcohol group.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (, theoretical 206.03 g/mol).

- Infrared (IR) Spectroscopy: Identify O-H stretching (~3200–3600 cm) and C-F/Cl vibrations (1000–1300 cm).

Reference spectral libraries for fluorinated alcohols like 1-(3-chloro-2,4-difluorophenyl)ethan-1-one for comparative analysis .

Advanced Research Questions

Q. How can molecular docking studies be applied to investigate the interaction of this compound with target enzymes?

- Software: Use GOLD (Genetic Optimisation for Ligand Docking) to model ligand flexibility and protein binding pockets. The genetic algorithm accounts for partial protein flexibility and displaced water molecules.

- Validation: Cross-validate docking poses with experimental crystallographic data, such as fluorophenyl-containing ligands (e.g., (Z)-3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one) .

- Scoring Functions: Prioritize binding modes with high ChemPLP scores and hydrogen-bonding interactions with active-site residues .

Q. What computational approaches are suitable for predicting the ADMET properties of this compound?

- Quantum Chemical Methods: Density Functional Theory (DFT) to calculate dipole moments, polarizability (~16.5 × 10 cm), and solubility parameters.

- ADMET Prediction: Use tools like SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions. Compare with analogs like 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol, which show moderate metabolic stability .

- Molecular Dynamics (MD): Simulate solvation effects in water/octanol systems to predict logP values .

Q. How can researchers resolve discrepancies in experimental vs. calculated NMR spectra of this compound?

- DFT-Based NMR Prediction: Optimize the compound’s geometry using Gaussian or ORCA software. Calculate chemical shifts with the GIAO (Gauge-Independent Atomic Orbital) method.

- Solvent Effects: Include solvent models (e.g., PCM for DMSO or CDCl) to improve accuracy.

- Error Analysis: Compare deviations >0.5 ppm to identify conformational flexibility or impurities. Cross-reference with databases like PubChem or CC-DPS for validated spectra .

Q. What strategies can optimize the synthesis of this compound from precursor intermediates?

- Precursor Selection: Start with 1-(3-chloro-2,4-difluorophenyl)ethan-1-one (CAS 117902-11-1) and perform a Grignard reaction with methyl magnesium bromide to form the tertiary alcohol.

- Reaction Monitoring: Use TLC (hexane:ethyl acetate, 4:1) and HPLC (C18 column, acetonitrile/water gradient) to track progress.

- Purification: Employ column chromatography (silica gel, eluent polarity adjusted for fluorinated compounds) or recrystallization from ethanol/water mixtures .

Contradictions and Validation

- Boiling Point Variability: Reported boiling points for similar compounds (e.g., 216.4±25.0°C vs. 219°C for 3-phenylpropene ) highlight the need for experimental validation under controlled pressure conditions.

- Safety Data: While H333 (inhalation hazard) is noted , conflicting toxicity profiles in analogs (e.g., 2-chlorophenol ) suggest compound-specific toxicological assays are essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.